molecular formula C19H18ClFN4O2S B2638459 N-(3-chloro-4-fluorophenyl)-2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide CAS No. 1251679-87-4

N-(3-chloro-4-fluorophenyl)-2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide

Cat. No. B2638459
CAS RN: 1251679-87-4
M. Wt: 420.89
InChI Key: OEWSCNBKPIICGO-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide is a useful research compound. Its molecular formula is C19H18ClFN4O2S and its molecular weight is 420.89. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-fluorophenyl)-2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-fluorophenyl)-2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Potential

1,3,4-Oxadiazole derivatives, including those related to N-(3-chloro-4-fluorophenyl)-2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide, have been investigated for their antibacterial properties. Studies have shown these compounds to exhibit moderate to significant antibacterial activity against various bacterial strains, indicating their potential as antimicrobial agents (Khalid et al., 2016), (Iqbal et al., 2017).

Anti-inflammatory Activity

Compounds structurally similar to N-(3-chloro-4-fluorophenyl)-2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide have been synthesized and evaluated for their anti-inflammatory properties. Certain derivatives have demonstrated significant anti-inflammatory activity, suggesting a potential application in treating inflammatory conditions (Sunder & Maleraju, 2013).

Antimicrobial Agents

Several derivatives of 1,3,4-oxadiazole have been synthesized and assessed for their antimicrobial properties. These studies found that some compounds, particularly those with fluorine atoms, showed high potency against a broad range of bacterial and fungal strains, highlighting their potential as antimicrobial agents (Parikh & Joshi, 2014).

Cytotoxicity on Cancer Cell Lines

Research has been conducted on derivatives of 1,3,4-oxadiazole for their cytotoxic effects on various cancer cell lines. These studies provide insights into the potential of these compounds in cancer treatment, with some derivatives showing high cytotoxicity against specific cancer cell lines (Vinayak et al., 2014).

Fluorescence Quenching for Aniline Sensing

Thiophene substituted 1,3,4-oxadiazole derivatives have been studied for fluorescence quenching by aniline, demonstrating their potential as sensing media for aniline detection. This research suggests applications in environmental monitoring and chemical sensing (Naik, Khazi, & Malimath, 2018).

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClFN4O2S/c20-14-10-13(3-4-15(14)21)22-17(26)11-25-7-5-12(6-8-25)19-23-18(24-27-19)16-2-1-9-28-16/h1-4,9-10,12H,5-8,11H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEWSCNBKPIICGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC(=NO2)C3=CC=CS3)CC(=O)NC4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-fluorophenyl)-2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide

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